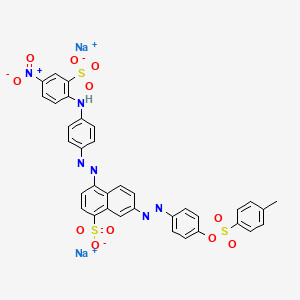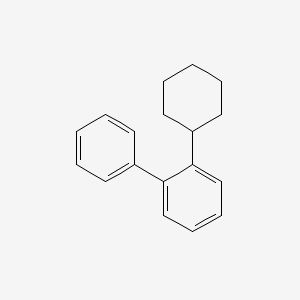
2-Cyclohexylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylbiphenyl is an organic compound with the molecular formula C18H20. It consists of a biphenyl core with a cyclohexyl group attached to one of the phenyl rings. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclohexylbiphenyl can be synthesized through the reaction of biphenyl with cyclohexanol in the presence of bleaching earths, followed by hydrogenation. The reaction typically occurs at temperatures ranging from 120°C to 190°C and under pressures of 2 to 25 bar . Another method involves the reaction of 2-biphenylyllithium with carbonyl compounds .
Industrial Production Methods: In industrial settings, this compound is produced by partial hydrogenation of a mixture of terphenyls and cyclohexylbiphenyls using a hydrogenation catalyst. The process involves heating biphenyl and cyclohexanol in a molar ratio of (1 to 5):1 in the presence of bleaching earth at temperatures between 140°C and 220°C .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclohexylbiphenyl ketones.
Reduction: Hydrogenation can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Cyclohexylbiphenyl ketones.
Reduction: Cyclohexylcyclohexane derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyls.
Applications De Recherche Scientifique
2-Cyclohexylbiphenyl has been explored for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of heat transfer fluids and as a component in liquid crystal displays
Mécanisme D'action
The mechanism of action of 2-Cyclohexylbiphenyl involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins and altering their function. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Biphenyl: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylbenzene: Contains only one phenyl ring, resulting in different chemical properties.
2-Phenylcyclohexanol: Has a hydroxyl group, leading to different reactivity
Uniqueness: 2-Cyclohexylbiphenyl’s unique structure, with a cyclohexyl group attached to the biphenyl core, provides distinct steric and electronic properties. This makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
10470-01-6 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-cyclohexyl-2-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |
Clé InChI |
GRZJZRHVJAXMRR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




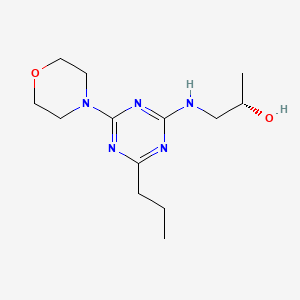
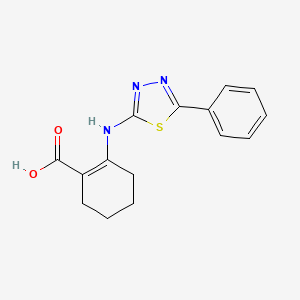
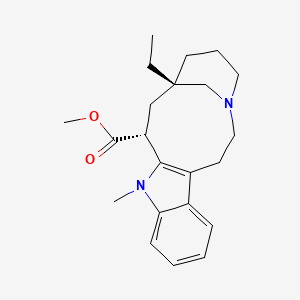

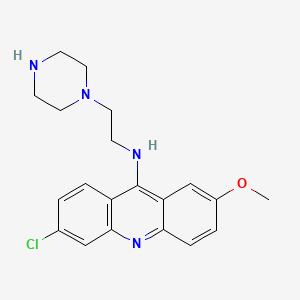
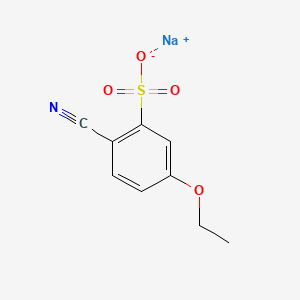
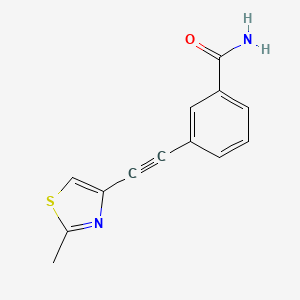
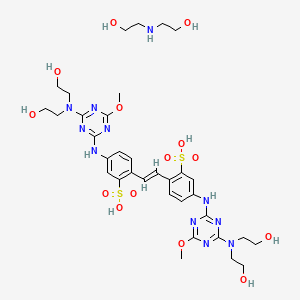

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)

